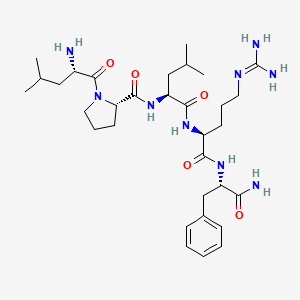
Leu-Pro-Leu-Arg-Phe-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leu-Pro-Leu-Arg-Phe-NH2 is a peptide compound composed of the amino acids leucine, proline, leucine, arginine, and phenylalanine, with an amide group at the C-terminus. This peptide sequence is known for its biological activity and is often studied in the context of neuropeptides and their effects on various physiological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Leu-Pro-Leu-Arg-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include:
Coupling Reagents: HBTU, HATU, or DIC
Deprotection Reagents: TFA (trifluoroacetic acid) for removing protecting groups
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. Purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Leu-Pro-Leu-Arg-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the arginine residue, leading to the formation of oxo-arginine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents
Reduction: Dithiothreitol (DTT) or other reducing agents
Substitution: Amino acid derivatives and coupling reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of oxo-arginine, while substitution reactions can yield peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Leu-Pro-Leu-Arg-Phe-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and interaction with receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neuropeptide research.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of Leu-Pro-Leu-Arg-Phe-NH2 involves its interaction with specific receptors and enzymes in the body. The peptide can bind to G-protein coupled receptors (GPCRs) and modulate intracellular signaling pathways. This interaction can lead to various physiological effects, such as changes in blood pressure, heart rate, and neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phe-Met-Arg-Phe-NH2 (FMRFamide): A related neuropeptide with similar biological activity.
pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2: Another peptide with a similar sequence but different N-terminal modifications.
Uniqueness
Leu-Pro-Leu-Arg-Phe-NH2 is unique due to its specific sequence and the presence of leucine residues, which can influence its binding affinity and biological activity
Eigenschaften
CAS-Nummer |
88280-21-1 |
|---|---|
Molekularformel |
C32H53N9O5 |
Molekulargewicht |
643.8 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-amino-4-methylpentanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H53N9O5/c1-19(2)16-22(33)31(46)41-15-9-13-26(41)30(45)40-25(17-20(3)4)29(44)38-23(12-8-14-37-32(35)36)28(43)39-24(27(34)42)18-21-10-6-5-7-11-21/h5-7,10-11,19-20,22-26H,8-9,12-18,33H2,1-4H3,(H2,34,42)(H,38,44)(H,39,43)(H,40,45)(H4,35,36,37)/t22-,23-,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
NIIZKQVUHKYFML-LROMGURASA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)N |
Kanonische SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12404933.png)
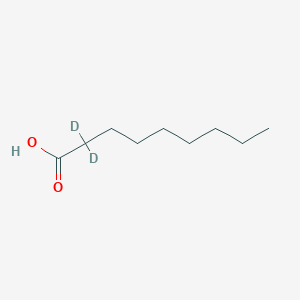
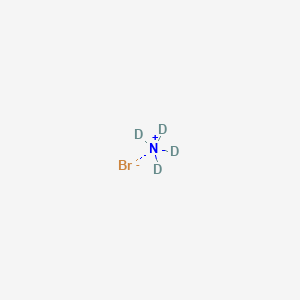


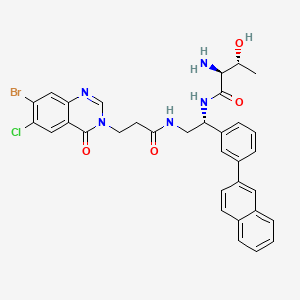
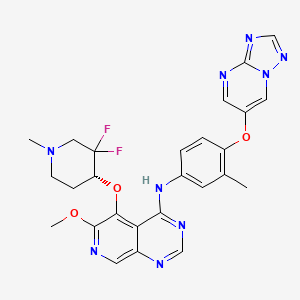
![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12404980.png)



